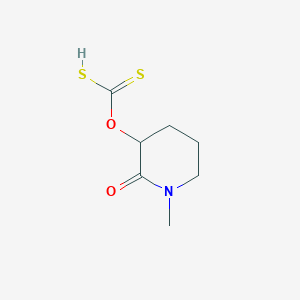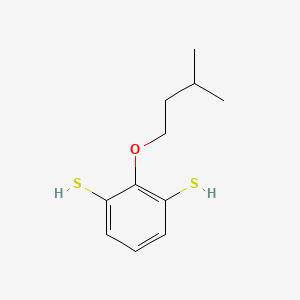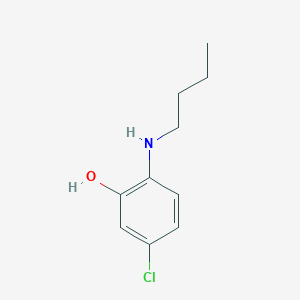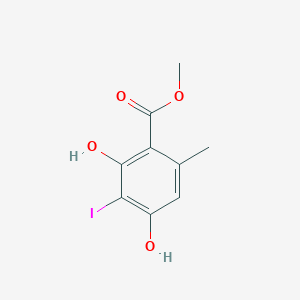
O-(1-Methyl-2-oxopiperidin-3-yl) hydrogen carbonodithioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-(1-Methyl-2-oxopiperidin-3-yl) hydrogen carbonodithioate is a chemical compound that belongs to the class of carbonodithioates. This compound features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. The presence of the carbonodithioate group adds unique chemical properties to the compound, making it of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of O-(1-Methyl-2-oxopiperidin-3-yl) hydrogen carbonodithioate typically involves the reaction of 1-methyl-2-oxopiperidine with carbon disulfide in the presence of a base. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst/Base: Bases such as sodium hydroxide or potassium hydroxide are often used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is common to optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
O-(1-Methyl-2-oxopiperidin-3-yl) hydrogen carbonodithioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonodithioate group to thiol or sulfide derivatives.
Substitution: Nucleophilic substitution reactions can replace the hydrogen atom in the carbonodithioate group with other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or sulfide derivatives.
Substitution: Various substituted carbonodithioates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
O-(1-Methyl-2-oxopiperidin-3-yl) hydrogen carbonodithioate has several applications in scientific research:
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of O-(1-Methyl-2-oxopiperidin-3-yl) hydrogen carbonodithioate involves its interaction with molecular targets through its carbonodithioate group. This group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The piperidine ring may also contribute to the compound’s binding affinity and specificity for certain molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
O-Benzyl hydrogen carbonodithioate: Similar in structure but with a benzyl group instead of the piperidine ring.
O-Ethyl hydrogen carbonodithioate: Contains an ethyl group instead of the piperidine ring.
O-Phenyl hydrogen carbonodithioate: Features a phenyl group in place of the piperidine ring.
Uniqueness
O-(1-Methyl-2-oxopiperidin-3-yl) hydrogen carbonodithioate is unique due to the presence of the piperidine ring, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
778533-58-7 |
|---|---|
Molekularformel |
C7H11NO2S2 |
Molekulargewicht |
205.3 g/mol |
IUPAC-Name |
(1-methyl-2-oxopiperidin-3-yl)oxymethanedithioic acid |
InChI |
InChI=1S/C7H11NO2S2/c1-8-4-2-3-5(6(8)9)10-7(11)12/h5H,2-4H2,1H3,(H,11,12) |
InChI-Schlüssel |
VFUIKAPPCSPQRA-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCCC(C1=O)OC(=S)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Benzamide, 4-fluoro-N-[2-methyl-4-[(2-methylphenyl)azo]phenyl]-](/img/structure/B14205731.png)

![Pyrrolo[1,2-a]pyrazin-4(3H)-one](/img/structure/B14205739.png)
![3-[(4-Ethenylphenoxy)methyl]-3-ethyloxetane](/img/structure/B14205740.png)
![4-[2-([1,1'-Biphenyl]-2-yl)ethenyl]benzoic acid](/img/structure/B14205742.png)
![3,7,11,17-Tetraazabicyclo[11.3.1]heptadeca-1(17),13,15-triene-3,7,11-tripropanoic acid, tris(1,1-dimethylethyl) ester](/img/structure/B14205750.png)
![9-(3-(1H-benzo[d][1,2,3]triazol-1-yl)-2-hydroxypropyl)-2-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B14205751.png)
![D-Leucyl-D-alanyl-N-[(2-iodophenyl)methyl]-L-phenylalaninamide](/img/structure/B14205758.png)


![4-[(4-Methylcyclohexyl)oxy]-4-oxobut-2-enoic acid](/img/structure/B14205786.png)

